molecular formula C12H10F3NO B2984927 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone CAS No. 866145-22-4

1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone

Cat. No.: B2984927
CAS No.: 866145-22-4
M. Wt: 241.213
InChI Key: KBBZQJAXBUPWDV-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone (CAS 866145-22-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C12H10F3NO and a molecular weight of 241.21 g/mol, this indole derivative is part of a class of compounds known for their diverse biological potential . Its core value lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. Recent scientific investigations have highlighted the application of this compound and its structural analogs in the design of multi-target ligands, particularly for complex diseases. Research published in 2023 demonstrates that C2-substituted indolealkylamine derivatives exhibit promising activity against SARS-CoV-2, the virus responsible for COVID-19 . These compounds can inhibit the interaction of the viral Spike protein with the human ACE2 receptor, thereby blocking viral entry into host cells, and also demonstrate activity against viral replication enzymes . Furthermore, structurally related indole-3-carboxaldehyde derivatives are being explored as potent inhibitors of the Mitochondrial Pyruvate Carrier (MPC) . Inhibition of MPC shifts cellular metabolism and has shown potential for activating hair follicle stem cells, positioning such compounds as promising candidates for treating conditions like alopecia . This reagent is offered For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans. Researchers can leverage this compound to explore new frontiers in antiviral therapy, metabolic disease research, and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-ethylindol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c1-2-16-7-9(11(17)12(13,14)15)8-5-3-4-6-10(8)16/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBZQJAXBUPWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 1-ethyl-1H-indole.

    Introduction of the Trifluoromethyl Ketone Group: The trifluoromethyl ketone group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of 1-ethyl-1H-indole with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s closest structural analogs differ in substituents on the indole ring or the functional group adjacent to the trifluoromethyl moiety. Key comparisons include:

Table 1: Structural and Functional Comparison of Indole-Based Trifluoroethanone Derivatives
Compound Name Substituents on Indole Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound N1-Ethyl, C3-trifluoroethanone C₁₂H₁₁F₃NO 242.22 Hypothesized enzyme inhibition
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone C5-Bromo, N1-H C₁₀H₅BrF₃NO 292.05 Intermediate for drug synthesis
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol N1-Methyl, C3-ethanol C₁₁H₁₀F₃NO 229.20 Reduced electrophilicity vs. ketone
BPEPO [(E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-ethylindol-3-yl)prop-2-en-1-one] N1-Ethyl, conjugated propenone C₂₁H₁₆F₆NO 420.35 Fluorescent thermal sensor
(E)-3-(4-Bromophenyl)-1-(1-ethylindol-3-yl)prop-2-en-1-one (Chalcone 3a) N1-Ethyl, propenone-aryl C₁₉H₁₇BrNO 369.25 Anticancer activity

Functional Group and Electronic Effects

  • Trifluoroethanone vs. Ethanol: The trifluoroethanone group in the target compound enhances electrophilicity compared to the ethanol derivative in , making it more reactive in nucleophilic addition or enzyme-binding scenarios .
  • Chalcone vs. Ethanone: Chalcones (e.g., 3a–3e) exhibit extended π-conjugation due to the propenone bridge, enabling fluorescence and anticancer activity. The target compound’s simpler structure may limit such conjugation but could improve metabolic stability .

Notes

  • Contradictions in applications (e.g., enzyme inhibition vs. fluorescence) arise from substituent-driven functional divergence.
  • Key references include crystallographic studies (), kinetic analyses (), and material science reports ().

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone, with the molecular formula C12H10F3NO and CAS number 866145-22-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including anti-inflammatory properties, analgesic effects, and other relevant pharmacological activities.

The compound's structure features an indole ring substituted with a trifluoroacetyl group. Its physico-chemical properties are summarized in the table below:

PropertyValue
Molecular FormulaC12H10F3NO
Molar Mass241.21 g/mol
CAS Number866145-22-4

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that various indole derivatives can inhibit inflammatory pathways effectively.

A comparative analysis of several compounds demonstrated that certain indole derivatives achieved up to 93.80% inhibition of inflammation at a concentration of 1 mM, outperforming standard anti-inflammatory drugs such as diclofenac sodium .

Table: Comparative Anti-inflammatory Potency

CompoundInhibition (%) at 1 mMStandard Comparison
Indole Derivative A93.80Diclofenac Sodium (90.21)
Indole Derivative B98.16-
Indole Derivative C88.81-

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has been evaluated for analgesic effects. The inhibition of inflammatory cytokines such as TNF-α has been noted, suggesting a dual mechanism where both inflammatory and pain pathways are targeted .

Case Study Example:
A study conducted on a series of indole derivatives found that specific compounds exhibited significant analgesic activity with an inhibition rate of 50.7% , indicating their potential as pain relief agents .

The biological activities of this compound may be attributed to its interaction with various molecular targets involved in inflammatory and pain signaling pathways. The compound is believed to modulate cyclooxygenase (COX) enzymes and other inflammatory mediators.

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